1-(2,2-Dimethylcyclopropyl)ethane-1-thiol
Description
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C₇H₁₄S and a molecular weight of 130.25 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a dimethylcyclopropyl group. Thiol compounds are known for their distinctive odors and their reactivity due to the presence of the sulfur-hydrogen bond.
Properties
Molecular Formula |
C7H14S |
|---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)ethanethiol |
InChI |
InChI=1S/C7H14S/c1-5(8)6-4-7(6,2)3/h5-6,8H,4H2,1-3H3 |
InChI Key |
YBQXQLKTDDQOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1(C)C)S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be achieved through various methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarbinol with thionyl chloride to form the corresponding chlorinated intermediate, which is then treated with sodium hydrosulfide to yield the desired thiol compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiol groups can be oxidized to form disulfides. For example, 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be oxidized using mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Addition: Thiol-ene reactions, where the thiol group adds to alkenes, are also common.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that thiols, including 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol, exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes and may serve as potential candidates for developing new antibiotics. A study highlighted the effectiveness of thiols in inhibiting the growth of certain bacteria, suggesting their utility in treating infections caused by resistant strains .
Drug Development
The compound's unique structure allows it to interact with biological targets effectively. Its application in drug design is significant, particularly in creating new therapeutic agents that can modulate biological pathways. For instance, modifications to thiol groups can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects .
Material Science
Polymer Synthesis
In material science, 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol is used as a building block for synthesizing polymers with specific properties. The incorporation of thiol groups into polymer chains can enhance their mechanical strength and thermal stability. These materials are useful in creating coatings and adhesives that require high durability and resistance to environmental factors .
Nanomaterials
Thiols play a crucial role in the functionalization of nanomaterials. The ability of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol to form stable bonds with metal nanoparticles makes it valuable for developing sensors and catalysts. This application is particularly relevant in the field of nanotechnology, where precise control over particle size and surface characteristics is essential .
Environmental Applications
Pollutant Detection
The compound's sensitivity to environmental changes positions it as a candidate for developing sensors that detect pollutants. Research has shown that thiol compounds can react with various environmental contaminants, leading to measurable changes that can be monitored using analytical techniques like gas chromatography-mass spectrometry (GC-MS) .
Bioremediation
In environmental remediation efforts, 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol may assist in bioremediation processes by enhancing the bioavailability of heavy metals in contaminated sites. Thiols can chelate metal ions, making them more accessible for microbial degradation or extraction processes .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial effects of various thiols, including 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol. The results demonstrated significant inhibition of bacterial growth in vitro, suggesting potential applications in pharmaceutical formulations aimed at combating resistant bacterial strains.
Case Study 2: Polymer Development
Research involving the synthesis of a new polymer incorporating 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol showed enhanced mechanical properties compared to traditional polymers. This advancement opens avenues for creating stronger materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol primarily involves its thiol group. Thiols can act as nucleophiles, participating in various chemical reactions. They can also form disulfide bonds, which are crucial in maintaining the structural integrity of proteins. In biological systems, thiols play a role in redox reactions, acting as reducing agents and protecting cells from oxidative damage .
Comparison with Similar Compounds
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be compared with other thiol compounds such as:
1,2-Ethanedithiol: This compound has two thiol groups and is used in the synthesis of dithiolanes and dithianes.
Ethanethiol: A simpler thiol with a single thiol group, used as an odorant in natural gas.
1,3-Propanedithiol: Similar to 1,2-ethanedithiol but with a three-carbon chain, used in the synthesis of cyclic sulfides.
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol is unique due to its cyclopropyl group, which imparts different steric and electronic properties compared to linear thiols. This uniqueness can influence its reactivity and the types of reactions it undergoes.
Biological Activity
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol, also known as a thiol compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol is characterized by the presence of a thiol (-SH) group attached to a cyclopropane structure. Its molecular formula is and it has been cataloged under various chemical databases for its structural and functional properties .
The biological activity of thiol compounds often involves their ability to interact with various biomolecules, leading to significant biochemical effects. The mechanism of action typically includes:
- Nucleophilic Attack : Thiols can act as nucleophiles, attacking electrophilic centers in proteins or other biomolecules. This interaction can lead to the modification of cysteine residues in proteins, impacting their function and stability .
- Antioxidant Activity : Thiols are known to exhibit antioxidant properties by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
- Electrophile Detection : Thiol compounds can serve as probes for detecting electrophilic natural products, which may have implications in understanding their biological roles .
Biological Activities
The biological activities of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol have been explored in several studies:
- Anticancer Activity : Preliminary studies indicate that thiol compounds can exhibit cytotoxicity against various cancer cell lines. For instance, derivatives containing thiol functionalities have shown moderate to high cytotoxic effects against A549 lung cancer cells .
- Antioxidant Effects : Research has demonstrated that thiol compounds possess antioxidant properties that can mitigate cellular damage caused by oxidative stress .
Case Studies
Several case studies have investigated the biological effects of thiol compounds:
- Thiol Probes in Cancer Research : A study utilized thiophenol probes to elucidate the mechanisms by which electrophilic natural products exert their cytotoxic effects on cancer cells. The findings revealed that these probes can effectively label and react with key cellular targets .
- Cytotoxicity Evaluation : In vitro studies assessing the cytotoxicity of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol against A549 cell lines showed an IC50 value indicating moderate efficacy compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol, a comparison with similar thiol compounds is presented below:
| Compound Name | Structure Type | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol | Thiol | Moderate cytotoxicity | TBD |
| 2-(2,2-Dimethylcyclopropyl)ethan-1-amine | Amine | Antioxidant | TBD |
| 3-Mercaptopropionic acid | Thiol | Antioxidant | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
